molecular formula C12H8N2O2S B1621432 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid CAS No. 904817-95-4

2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid

Cat. No.: B1621432
CAS No.: 904817-95-4
M. Wt: 244.27 g/mol
InChI Key: ZOXFQZQNPSLJFK-UHFFFAOYSA-N
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Description

2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid is a heterocyclic compound that combines the structural features of thiophene and benzimidazole. Thiophene is a five-membered ring containing sulfur, while benzimidazole is a fused ring system consisting of benzene and imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid typically involves the condensation of thiophene derivatives with benzimidazole precursors. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid is unique due to its combined structural features of thiophene and benzimidazole, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-thiophen-3-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXFQZQNPSLJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378099
Record name 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-95-4
Record name 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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